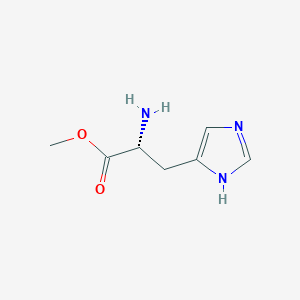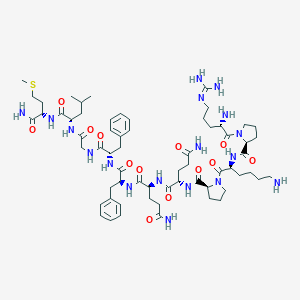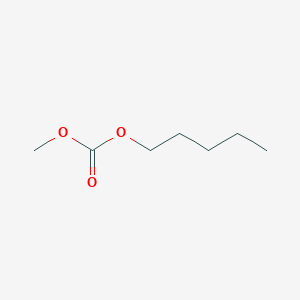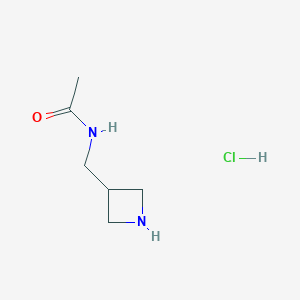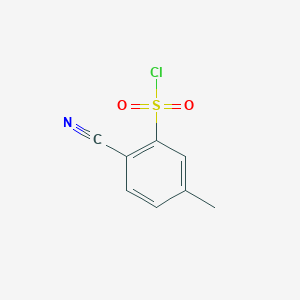
2-Chloro-3-chlorocarbonyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-chlorocarbonyl-5-nitropyridine is a chemical compound that is widely used in scientific research as a building block for the synthesis of various organic molecules. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has gained significant attention due to its potential applications in the pharmaceutical industry as a precursor to drugs with various therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-chlorocarbonyl-5-nitropyridine is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This compound is known to react with amino acids, peptides, and proteins, leading to the formation of adducts that can alter their biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-3-chlorocarbonyl-5-nitropyridine are not well studied. However, it is known to react with various biological molecules, leading to the formation of adducts that can alter their biological activity. This compound is also known to be toxic and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-3-chlorocarbonyl-5-nitropyridine in lab experiments include its high reactivity, which allows for the synthesis of various organic molecules. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential for skin and eye irritation, which requires proper handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-3-chlorocarbonyl-5-nitropyridine in scientific research. One potential direction is the synthesis of novel anti-cancer drugs using this compound as a precursor. Another direction is the development of new synthetic methods for the preparation of 2-Chloro-3-chlorocarbonyl-5-nitropyridine and its derivatives. Additionally, the biological activity of adducts formed by this compound with various biological molecules can be studied to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2-Chloro-3-chlorocarbonyl-5-nitropyridine can be achieved through several methods, including the reaction of 2-chloro-3-nitropyridine with phosgene or the reaction of 2-chloro-3-nitropyridine with chloroform and sodium hydroxide. The latter method is more commonly used due to its simplicity and efficiency. The reaction involves the conversion of 2-chloro-3-nitropyridine to its corresponding acid chloride, which is then reacted with chloroform and sodium hydroxide to form 2-Chloro-3-chlorocarbonyl-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-chlorocarbonyl-5-nitropyridine is widely used in scientific research as a building block for the synthesis of various organic molecules. It is commonly used in the pharmaceutical industry as a precursor to drugs with various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This compound is also used in the synthesis of dyes, pigments, and agrochemicals.
Eigenschaften
IUPAC Name |
2-chloro-5-nitropyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLUZVJDJBDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine-3-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


